molecular formula C3H3NO3 B8427059 2-isocyanatoacetic acid CAS No. 65461-92-9

2-isocyanatoacetic acid

Cat. No.: B8427059
CAS No.: 65461-92-9
M. Wt: 101.06 g/mol
InChI Key: YSTZOIZIUXECPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isocyanatoacetic acid is an organic compound characterized by the presence of both carboxymethyl and isocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-isocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl₂), resulting in the formation of the isocyanate group. Another method includes the non-phosgene approach, which involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .

Industrial Production Methods: The industrial production of isocyanates, including carboxymethylisocyanate, predominantly relies on the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea .

Chemical Reactions Analysis

Types of Reactions: 2-isocyanatoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Carbamic Acid: From hydrolysis, which further decomposes to carbon dioxide and an amine.

    Carbamates (Urethanes): From alcoholysis.

    Substituted Ureas: From aminolysis.

Scientific Research Applications

2-isocyanatoacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of carboxymethylisocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of polymers .

Comparison with Similar Compounds

Properties

CAS No.

65461-92-9

Molecular Formula

C3H3NO3

Molecular Weight

101.06 g/mol

IUPAC Name

2-isocyanatoacetic acid

InChI

InChI=1S/C3H3NO3/c5-2-4-1-3(6)7/h1H2,(H,6,7)

InChI Key

YSTZOIZIUXECPH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N=C=O

Origin of Product

United States

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